5-(3,4-dimethylphenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(3,4-Dimethylphenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound with a complex structure that includes an oxazole ring, a piperidine moiety, and various aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Attachment of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.
Coupling with Aromatic Groups: The final steps involve coupling reactions to attach the 3,4-dimethylphenyl and phenyl groups to the oxazole ring. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the piperidine moiety.
Reduction: Reduction reactions can target the oxazole ring and the carboxamide group.
Substitution: The aromatic rings and the piperidine moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Products can include alcohols and amines.
Substitution: Products vary depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to understand biochemical pathways.
Medicine
The compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the piperidine moiety are likely involved in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxamide: Lacks the piperidine and phenyl groups, which may reduce its biological activity.
N-[2-Phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide: Lacks the 3,4-dimethylphenyl group, potentially altering its chemical properties and reactivity.
Uniqueness
The presence of both the 3,4-dimethylphenyl and phenyl groups, along with the piperidine moiety, makes 5-(3,4-dimethylphenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide unique. These structural features contribute to its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C25H29N3O2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-N-(2-phenyl-2-piperidin-1-ylethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H29N3O2/c1-18-11-12-21(15-19(18)2)24-16-22(27-30-24)25(29)26-17-23(20-9-5-3-6-10-20)28-13-7-4-8-14-28/h3,5-6,9-12,15-16,23H,4,7-8,13-14,17H2,1-2H3,(H,26,29) |
InChI Key |
XAFTURFWBJKANO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CC=C3)N4CCCCC4)C |
Origin of Product |
United States |
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